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Compound of Interest

Compound Name: 4-Hydroxy-3-methoxybenzonitrile

Cat. No.: B1293924 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for 4-hydroxy-3-
methoxybenzonitrile, a key intermediate in pharmaceutical synthesis, against a structurally

similar alternative, 4-hydroxy-3-methoxybenzaldehyde (vanillin). The information presented

herein is intended to aid in the identification, characterization, and quality control of these

compounds through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) techniques.

Spectral Data Comparison
The following tables summarize the key spectral data for 4-hydroxy-3-methoxybenzonitrile
and its aldehyde analog, vanillin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
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Compound Solvent
Chemical
Shift (δ)
ppm

Multiplicity Integration Assignment

4-Hydroxy-3-

methoxybenz

onitrile

CDCl₃ 7.32 - 7.28 m 2H Ar-H

6.97 d, J=8.4 Hz 1H Ar-H

6.13 s 1H -OH

3.92 s 3H -OCH₃

4-Hydroxy-3-

methoxybenz

aldehyde

(Vanillin)

CDCl₃ 9.84 s 1H -CHO

7.44 - 7.42 m 2H Ar-H

7.04 d, J=8.0 Hz 1H Ar-H

6.33 s 1H -OH

3.97 s 3H -OCH₃

Table 2: ¹³C NMR Spectral Data

Compound Solvent
Chemical Shift (δ)
ppm

Assignment

4-Hydroxy-3-

methoxybenzonitrile
CDCl₃

150.2, 147.1, 126.3,

119.5, 115.8, 110.9,

103.2, 56.2

Ar-C, -CN, -OCH₃

4-Hydroxy-3-

methoxybenzaldehyde

(Vanillin)

CDCl₃

191.1, 151.9, 147.2,

129.8, 127.5, 114.4,

108.9, 56.1

Ar-C, -CHO, -OCH₃
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Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group
4-Hydroxy-3-
methoxybenzonitrile

4-Hydroxy-3-
methoxybenzaldehyde
(Vanillin)

O-H Stretch (Phenolic) ~3300-3500 (broad) ~3200-3400 (broad)

C-H Stretch (Aromatic) ~3000-3100 ~3000-3100

C-H Stretch (Aliphatic, -OCH₃) ~2850-2950 ~2850-2950

C≡N Stretch (Nitrile) ~2230 N/A

C=O Stretch (Aldehyde) N/A ~1665

C=C Stretch (Aromatic) ~1500-1600 ~1500-1600

C-O Stretch (Aryl Ether) ~1250 ~1270

C-O Stretch (Phenolic) ~1150 ~1155

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Formula Molecular Weight
Key Fragments
(m/z)

4-Hydroxy-3-

methoxybenzonitrile
C₈H₇NO₂ 149.15

149 (M⁺), 134, 106,

78

4-Hydroxy-3-

methoxybenzaldehyde

(Vanillin)

C₈H₈O₃ 152.15
152 (M⁺), 151, 123,

95, 67

Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a spectral width of approximately 16 ppm.

Employ a pulse angle of 30-45 degrees.

Set the relaxation delay to at least 5 times the longest T1 relaxation time (typically 1-2

seconds for small molecules).

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire the spectrum with proton decoupling.

Use a spectral width of approximately 240 ppm.

Employ a pulse angle of 45-90 degrees.

Set a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative detection of all

carbon signals, especially quaternary carbons.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TMS (0.00 ppm).

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method:

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean

by wiping it with a solvent such as isopropanol and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR accessory.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to

ensure good contact between the sample and the crystal.

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add a

sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Potassium Bromide (KBr) Pellet Method:

Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-

200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10

tons) to form a transparent or translucent pellet.

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer

and acquire the spectrum as described for the ATR method.

Mass Spectrometry (MS)
Electron Ionization (EI) Method:
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC).

Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons

(typically 70 eV). This causes the molecules to ionize and fragment.[1][2]

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion

intensity versus m/z.

Data Interpretation: Analyze the mass spectrum to determine the molecular weight from the

molecular ion peak (M⁺) and to identify characteristic fragment ions that provide structural

information.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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reference-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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